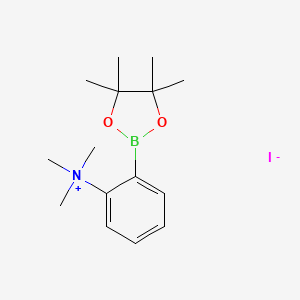

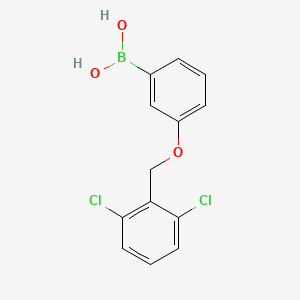

1-Benzyl-3,5-dichloro-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3,5-dichloro-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole ring is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications .

Synthesis Analysis

The synthesis of 1,2,4-triazoles and their derivatives has been extensively studied. Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts .Molecular Structure Analysis

The 1,2,4-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles are diverse and complex. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles are influenced by their molecular structure. For instance, the 1,2,4-triazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .Scientific Research Applications

Drug Discovery and Biological Activities

Triazole derivatives, including "1-Benzyl-3,5-dichloro-1H-1,2,4-triazole," have been extensively studied for their potential in drug discovery due to their broad range of biological activities. Research has highlighted their role in the development of new pharmaceuticals with anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of triazole compounds in drug design is attributed to their structural variations and ability to target multiple biological pathways (Ferreira et al., 2013). Moreover, triazoles have shown promise in addressing neglected diseases, challenging the need for new prototypes against resistant bacteria and other pathogens (Ohloblina, 2022).

Materials Science and Chemistry

In materials science, triazole derivatives contribute significantly to the development of new materials and coatings. They have been utilized in creating corrosion inhibitors for metal surfaces, enhancing the durability and lifespan of various metals. Particularly, 1,2,3-triazole derivatives have shown excellent efficiency as corrosion inhibitors, demonstrating their potential in protecting metals against degradation in aggressive environments (Hrimla et al., 2021).

Synthetic Chemistry

The synthesis and application of triazole derivatives in organic chemistry have been a subject of intense research. Innovative synthetic routes for triazole compounds have expanded the toolkit available to chemists, enabling the design of complex molecules with potential applications in various fields, from pharmaceuticals to advanced materials. The development of eco-friendly procedures for synthesizing triazoles, including microwave-assisted synthesis, represents a significant advancement towards greener chemistry practices (de Souza et al., 2019; Özil & Menteşe, 2020).

Future Directions

properties

IUPAC Name |

1-benzyl-3,5-dichloro-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEUFQNMMYSQFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679767 |

Source

|

| Record name | 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215295-78-5 |

Source

|

| Record name | 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)

![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)